molecular formula C24H20BrN3O2S B14947175 (2E)-N-(4-bromophenyl)-2-{[(1E)-2-(naphthalen-2-yl)prop-1-en-1-yl]imino}-4-oxo-1,3-thiazinane-6-carboxamide

(2E)-N-(4-bromophenyl)-2-{[(1E)-2-(naphthalen-2-yl)prop-1-en-1-yl]imino}-4-oxo-1,3-thiazinane-6-carboxamide

Katalognummer: B14947175
Molekulargewicht: 494.4 g/mol
InChI-Schlüssel: SFRLGPXRPBIXCS-CCEZHUSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-(4-BROMOPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a naphthyl group, and a thiazinane ring, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-BROMOPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a suitable thioamide and an α,β-unsaturated carbonyl compound.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the Naphthyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a naphthyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-(4-BROMOPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-N-(4-BROMOPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving bromophenyl and naphthyl groups.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of (2E)-N-(4-BROMOPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-N-(4-CHLOROPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE
  • (2E)-N-(4-FLUOROPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE

Uniqueness

The presence of the bromophenyl group in (2E)-N-(4-BROMOPHENYL)-2-{[(1E)-2-(NAPHTHALEN-2-YL)PROP-1-EN-1-YL]IMINO}-4-OXO-13-THIAZINANE-6-CARBOXAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different halogen substituents.

Eigenschaften

Molekularformel

C24H20BrN3O2S

Molekulargewicht

494.4 g/mol

IUPAC-Name

N-(4-bromophenyl)-2-[(E)-2-naphthalen-2-ylprop-1-enyl]imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C24H20BrN3O2S/c1-15(17-7-6-16-4-2-3-5-18(16)12-17)14-26-24-28-22(29)13-21(31-24)23(30)27-20-10-8-19(25)9-11-20/h2-12,14,21H,13H2,1H3,(H,27,30)(H,26,28,29)/b15-14+

InChI-Schlüssel

SFRLGPXRPBIXCS-CCEZHUSRSA-N

Isomerische SMILES

C/C(=C\N=C1NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)Br)/C3=CC4=CC=CC=C4C=C3

Kanonische SMILES

CC(=CN=C1NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)Br)C3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.